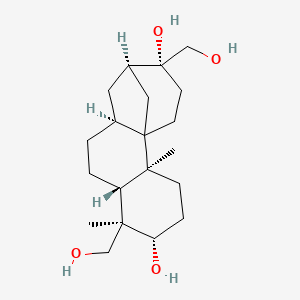

3-Epiaphidicolin

Description

3-Epiaphidicolin is a tetracyclic diterpenoid derivative of aphidicolin, a natural fungal metabolite known for its inhibitory activity against eukaryotic DNA polymerase α (Pol α) . Structurally, it differs from aphidicolin by the stereochemical inversion of the hydroxyl group at the C3 position (3β-OH instead of 3α-OH in aphidicolin). This subtle modification significantly impacts its molecular interactions with Pol α, altering its steric and hydrogen-bonding properties .

Properties

CAS No. |

52645-92-8 |

|---|---|

Molecular Formula |

C20H34O4 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(2S,5S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19?,20-/m0/s1 |

InChI Key |

NOFOAYPPHIUXJR-ZJBZKFICSA-N |

SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@H]3C24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |

Other CAS No. |

52645-92-8 |

Synonyms |

Aphidicolin Aphidicolin, (3-S-(3alpha,4beta,4abeta,6aalpha,8alpha,9alpha,11aalpha,11balpha))-Isomer ICI 69653 ICI-69653 ICI69653 NSC 234714 NSC 351140 NSC-234714 NSC-351140 NSC234714 NSC351140 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Differences and Binding Interactions

Key structural analogs include aphidicolin , 15-ene-16-deoxy-aphidicolin , and 3-Epiaphidicolin . The table below summarizes their critical structural and functional distinctions:

Key Findings :

- The 3β-OH group in this compound creates steric hindrance with the C6 and O6 atoms of the DNA template guanine, reducing its binding efficiency compared to aphidicolin .

- Loss of the hydrogen bond between O17 and Tyr865 (observed in aphidicolin) further diminishes inhibitory activity in this compound .

Functional Efficacy in DNA Replication Inhibition

- Aphidicolin : Exhibits strong inhibition by fitting snugly into Pol α’s active site, stabilizing a closed conformation of the enzyme .

- This compound : Reduced potency due to suboptimal positioning caused by C3 stereochemistry. Computational models suggest a 10-fold lower affinity compared to aphidicolin .

- 15-ene-16-deoxy derivative : Reduced activity from altered O17 interactions, though less severe than this compound .

Comparative Pharmacological Profiles

Research Implications and Gaps

- Structural Optimization : Modifying the C3 configuration or introducing substitutions at C16 (as in 15-ene-16-deoxy derivatives) could balance steric and electronic effects for improved efficacy .

- Clinical Relevance: No comparative safety or efficacy trials exist for this compound, underscoring the need for rigorous pharmacokinetic and toxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.